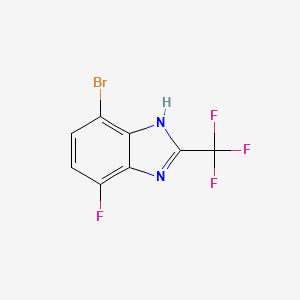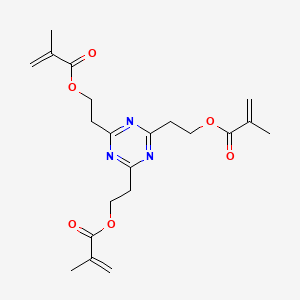
7-Ethoxy-4-hydrazinylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-hydrazinylquinoline is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry.
Preparation Methods
This process can be carried out under various conditions, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact through green chemistry approaches .
Chemical Reactions Analysis
7-Ethoxy-4-hydrazinylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while substitution reactions can produce various hydrazone derivatives .
Scientific Research Applications
7-Ethoxy-4-hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethoxy-4-hydrazinylquinoline involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like enoyl reductase in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The compound’s hydrazinyl group allows it to form Schiff bases with aldehydes and ketones, which can further interact with biological macromolecules .
Comparison with Similar Compounds
7-Ethoxy-4-hydrazinylquinoline can be compared with other quinoline derivatives such as:
7-Chloro-4-hydrazinylquinoline: Known for its antibacterial and antifungal properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives.
7-Ethoxyquinoline: Lacks the hydrazinyl group but shares similar chemical properties.
The uniqueness of this compound lies in its combined ethoxy and hydrazinyl functionalities, which enhance its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(7-ethoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-8-3-4-9-10(14-12)5-6-13-11(9)7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
BHHKJBVHBZTYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


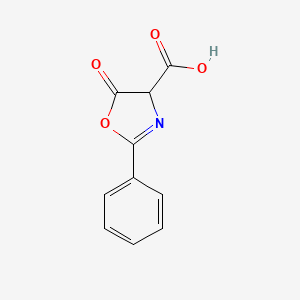
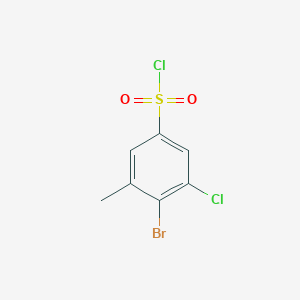
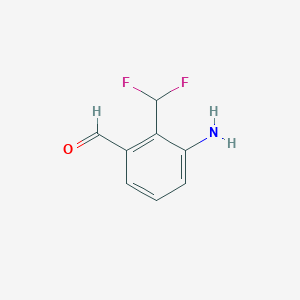

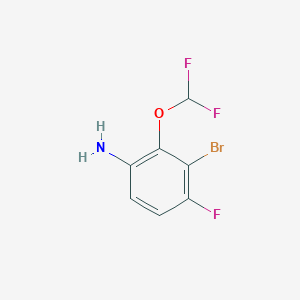
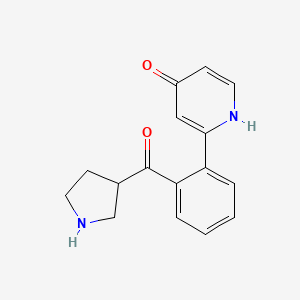
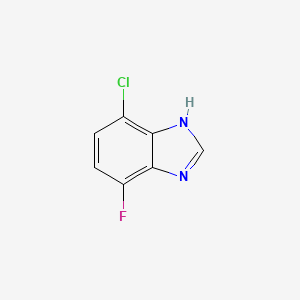

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
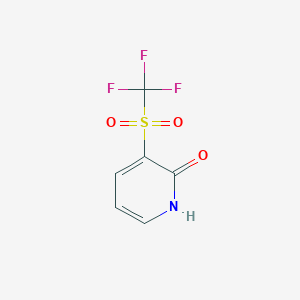
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
